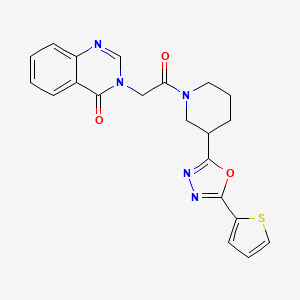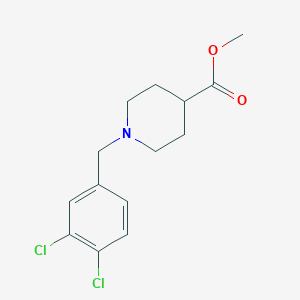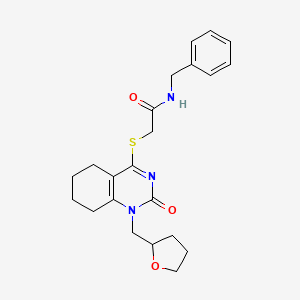![molecular formula C12H12ClNO2 B2928380 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone CAS No. 2034305-46-7](/img/structure/B2928380.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone is a complex organic compound characterized by its bicyclic structure containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure. Subsequent functionalization introduces the chlorophenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups to form more saturated structures.
Substitution: : Replacing substituents on the aromatic ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Electrophilic aromatic substitution typically uses Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of various functional groups such as nitro, alkyl, or acyl groups.
科学的研究の応用
Chemistry and Biology
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.
Medicine
In medicinal chemistry, this compound serves as a precursor for the synthesis of various drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or antiviral properties.
Industry
The compound finds applications in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for use in various industrial processes.
作用機序
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, derivatives that act as enzyme inhibitors may bind to active sites, preventing the enzyme from catalyzing its natural reaction. The molecular targets and pathways involved would vary based on the specific application and derivative.
類似化合物との比較
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: : A closely related compound without the chlorophenyl group.
4-Chlorophenylmethanone: : A simpler aromatic ketone without the bicyclic structure.
Uniqueness
2-Oxa-5-azabicyclo[221]heptan-5-yl(4-chlorophenyl)methanone is unique due to its bicyclic structure, which provides a rigid framework that can enhance its reactivity and binding affinity in biological systems
特性
IUPAC Name |
(4-chlorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-9-3-1-8(2-4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAXWSQECZKSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2928298.png)


![methyl[(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B2928302.png)

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2928306.png)





![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)


